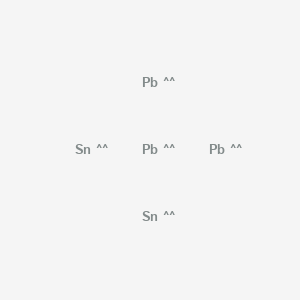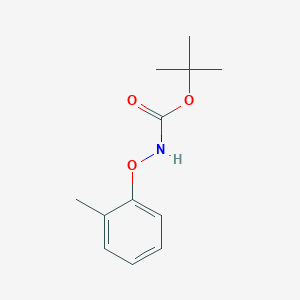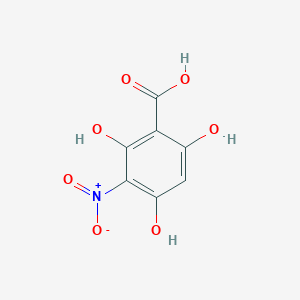
2,2-Dimethylbutan-1-ol;formic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylbutan-1-ol is an organic compound with the molecular formula C6H14OThis compound is a colorless liquid that is primarily used as a solvent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethylbutan-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromo-2-methylbutane with a suitable nucleophile under specific conditions. The reaction typically requires a strong base and an appropriate solvent to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, 2,2-Dimethylbutan-1-ol is produced through large-scale chemical processes that ensure high yield and purity. The exact methods may vary, but they often involve the use of advanced catalytic systems and controlled reaction environments to optimize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert 2,2-Dimethylbutan-1-ol into different alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Phosphorus trichloride, thionyl chloride, or hydrogen halides.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
2,2-Dimethylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons. This process is facilitated by the presence of oxidizing agents and specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-butanol
- 3-Methyl-2-butanol
- 2,3-Dimethyl-2-butanol
Uniqueness
2,2-Dimethylbutan-1-ol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched structure and tertiary alcohol group make it different from other isomeric hexanols, influencing its reactivity and applications .
Propriétés
Numéro CAS |
113990-20-8 |
|---|---|
Formule moléculaire |
C7H16O3 |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
2,2-dimethylbutan-1-ol;formic acid |
InChI |
InChI=1S/C6H14O.CH2O2/c1-4-6(2,3)5-7;2-1-3/h7H,4-5H2,1-3H3;1H,(H,2,3) |
Clé InChI |
POXTXODTLRKZNM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)CO.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


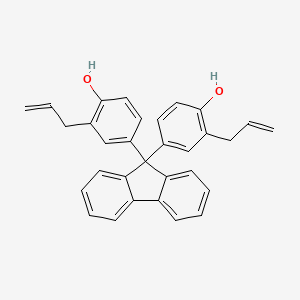
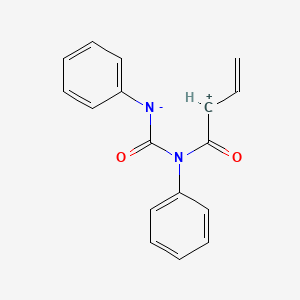
![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)
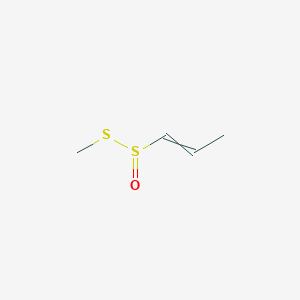
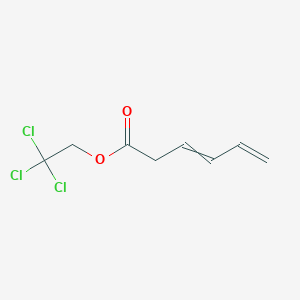

![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)

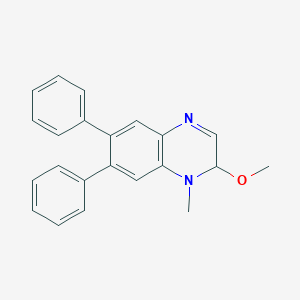
![Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate](/img/structure/B14289205.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)
